molecular formula C18H18ClNO B1614320 4'-Chloro-2-pyrrolidinomethyl benzophenone CAS No. 20072-53-1

4'-Chloro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1614320
CAS No.: 20072-53-1
M. Wt: 299.8 g/mol
InChI Key: LLDNJGYMSRMCGG-UHFFFAOYSA-N
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Description

4'-Chloro-2-pyrrolidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a chloro substituent at the 4'-position of one phenyl ring and a pyrrolidinomethyl group at the 2-position of the other phenyl ring. Benzophenones are aromatic ketones with diverse applications in pharmaceuticals, photo-initiators, and organic synthesis due to their stability and tunable electronic properties . Structural characterization of such compounds relies on spectroscopic methods (NMR, IR) and crystallographic validation using programs like SHELXL .

Properties

IUPAC Name

(4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDNJGYMSRMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643647
Record name (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20072-53-1
Record name (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chlorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4'-Chloro-2-pyrrolidinomethyl benzophenone (also referred to as 4'-Chloro-2-pyrrolidinomethyl-benzophenone or simply as the compound) is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its scientific research applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. It is particularly useful in:

  • Building Blocks for Pharmaceuticals : The compound can be utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for developing new antibiotics.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with mechanisms involving apoptosis induction in cancer cell lines.

Biological Activities Summary Table

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectivePotential to stabilize neuronal excitability

Material Science

The compound is also explored for its applications in material science, particularly in the development of advanced materials such as:

  • Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings : Utilized in coatings that require specific light absorption characteristics due to its benzophenone structure.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound was tested on MES-SA and MES-SA/Dx5 cell lines, showing an IC50 value of approximately 15 µM, suggesting strong cytotoxicity linked to apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Properties

In another investigation assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following table compares it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Piperidinomethyl-benzophenoneContains a piperidine ringAffects reactivity and biological interactions
4-Chloro-4'-trifluoromethylbenzophenoneLacks nitrogen-containing substituentPrimarily used in industrial applications
3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenoneContains a piperazine moietyExhibits distinct biological properties

The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzophenone Derivatives

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of benzophenones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Key Properties Applications
4'-Chloro-2-pyrrolidinomethyl benzophenone 4'-Cl, 2-pyrrolidinomethyl C₁₈H₁₈ClNO High thermal stability; moderate polarity Potential photo-initiator
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 2-Cl, 4-F, 4'-methylpiperazinomethyl C₁₉H₂₀ClFN₂O Enhanced solubility in polar solvents; basic N-center Pharmaceutical intermediates
4'-Cyano-3-(3-pyrrolinomethyl) benzophenone 4'-CN, 3-pyrrolinomethyl C₁₉H₁₈N₂O Strong electron-withdrawing group; planar structure Organic synthesis
4'-Chloro-2-(2-imidazolin-2-yl)benzophenone 4'-Cl, 2-imidazolinyl C₁₆H₁₂ClN₂O Rigid heterocyclic ring; hydrogen-bonding capacity CNS-active compounds (e.g., Mazindol)
Key Observations:

Electronic Effects: Chloro (Cl) and cyano (CN) substituents act as electron-withdrawing groups, reducing electron density on the benzophenone core. This enhances stability and influences reactivity in photochemical applications . Pyrrolidinomethyl and piperazinomethyl groups introduce basic nitrogen atoms, increasing solubility in acidic media and enabling pH-dependent interactions .

Steric and Conformational Effects: Bulky substituents like pyrrolidinomethyl and piperazinomethyl induce puckering in the benzophenone backbone, as described by Cremer and Pople’s ring-puckering coordinates . This can affect crystallization behavior and molecular packing . Fluorine (F) substituents reduce steric hindrance while enhancing metabolic stability and lipophilicity .

Biological Activity

4'-Chloro-2-pyrrolidinomethyl benzophenone is a compound that falls within the class of benzophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its interactions with biomolecules, potential therapeutic applications, and toxicological profiles based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16ClNO\text{C}_{16}\text{H}_{16}\text{ClN}O

This compound features a benzophenone backbone, which is characterized by a phenolic structure that contributes to its biological activity.

Research indicates that benzophenones, including this compound, may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Benzophenone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease. In silico studies suggest that this compound could potentially interact with presenilin proteins involved in amyloid-beta metabolism, thereby influencing neurodegenerative pathways .
  • Endocrine Disruption : Similar to other benzophenones, this compound may exhibit endocrine-disrupting properties by binding to hormone receptors, leading to alterations in reproductive and developmental processes .

2. Toxicological Profiles

The toxicological implications of this compound have not been extensively studied; however, related compounds have demonstrated:

  • Genotoxicity : Studies indicate that certain benzophenones can induce DNA damage and mutations, raising concerns about their long-term exposure risks .
  • Reproductive Toxicity : Exposure to benzophenones has been linked to adverse effects on reproductive health, including decreased sperm viability and altered oocyte development .

Case Study 1: Neuroprotective Potential

A study conducted using molecular docking simulations found that various benzophenone derivatives, including this compound, could potentially inhibit the activity of presenilin proteins. This inhibition may lead to reduced amyloid-beta accumulation, suggesting a neuroprotective role against Alzheimer's disease .

Case Study 2: Endocrine Disruption Assessment

Research assessing the endocrine-disrupting potential of benzophenones highlighted that compounds similar to this compound can bind to estrogen and androgen receptors. This binding can disrupt normal hormonal functions in various animal models .

Data Tables

Biological Activity Effect Reference
AChE InhibitionNeuroprotective potential
Endocrine DisruptionHormonal imbalance
GenotoxicityDNA damage
Reproductive ToxicityImpaired fertility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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